4-amino-4'-chloro-N,N-diethyl-[1,1'-biphenyl]-2-sulfonamide
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Overview
Description
4-amino-4’-chloro-N,N-diethyl-[1,1’-biphenyl]-2-sulfonamide is a complex organic compound with a biphenyl core structure. This compound is characterized by the presence of an amino group, a chloro substituent, and a sulfonamide group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-4’-chloro-N,N-diethyl-[1,1’-biphenyl]-2-sulfonamide typically involves multiple steps, starting from commercially available biphenyl derivatives. One common method involves the nitration of biphenyl, followed by reduction to introduce the amino group. The chloro substituent can be introduced via electrophilic aromatic substitution. The final step involves the sulfonation of the biphenyl derivative to introduce the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-amino-4’-chloro-N,N-diethyl-[1,1’-biphenyl]-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro substituent can be reduced to form dechlorinated products.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can lead to various substituted sulfonamides.
Scientific Research Applications
4-amino-4’-chloro-N,N-diethyl-[1,1’-biphenyl]-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing sulfonamide-based drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-amino-4’-chloro-N,N-diethyl-[1,1’-biphenyl]-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N,N-diethylbenzenesulfonamide
- 4-chloro-N,N-diethylbenzenesulfonamide
- 4-amino-4’-chloro-N,N-dimethyl-[1,1’-biphenyl]-2-sulfonamide
Uniqueness
4-amino-4’-chloro-N,N-diethyl-[1,1’-biphenyl]-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and chloro substituents on the biphenyl core, along with the sulfonamide group, makes it a versatile compound for various applications.
Properties
CAS No. |
2680537-73-7 |
---|---|
Molecular Formula |
C16H19ClN2O2S |
Molecular Weight |
338.9 |
Purity |
95 |
Origin of Product |
United States |
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